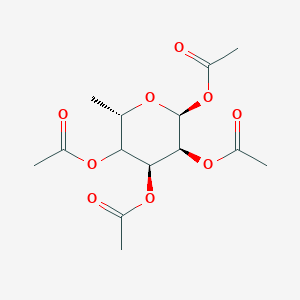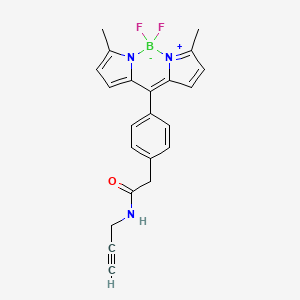
alpha-L-Fucopyranose 1,2,3,4-Tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose is a derivative of L-fucose, a naturally occurring deoxy sugar. This compound is often used in biochemical research and organic synthesis due to its unique structural properties. It is characterized by the presence of four acetyl groups attached to the fucopyranose ring, which enhances its stability and reactivity in various chemical reactions .
Vorbereitungsmethoden
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose can be synthesized through the acetylation of L-fucose. The process typically involves the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the fucopyranose ring . Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-fucose.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in glycosylation studies to understand the role of fucose in biological systems.
Medicine: It is employed in the development of glycoprotein-based therapeutics and diagnostic tools.
Industry: The compound is used in the production of various biochemical reagents and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose involves its ability to participate in glycosylation reactions. The acetyl groups protect the hydroxyl groups on the fucopyranose ring, allowing for selective reactions at specific sites. This selective reactivity is crucial in the synthesis of glycoproteins and other complex carbohydrates .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose can be compared with other acetylated sugars such as:
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 1,2,3,4-Tetra-O-acetyl-alpha-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-beta-D-mannopyranose
These compounds share similar acetylation patterns but differ in the configuration of the sugar ring and the position of the acetyl groups. The uniqueness of 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose lies in its specific configuration and the biological significance of L-fucose .
Eigenschaften
Molekularformel |
C14H20O9 |
|---|---|
Molekulargewicht |
332.30 g/mol |
IUPAC-Name |
[(2S,4S,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11?,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
QZQMGQQOGJIDKJ-CMBNSBOKSA-N |
Isomerische SMILES |
C[C@H]1C([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)




![1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388463.png)





